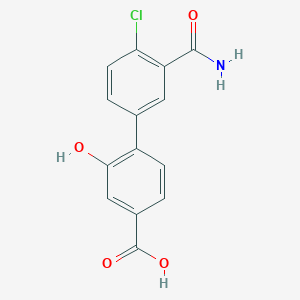
2-(3-Carbamoyl-4-chlorophenyl)-6-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Carbamoyl-4-chlorophenyl)-6-fluorobenzoic acid (also known as 2-FCBA) is an organic compound that is widely used in various scientific research applications. It is a derivative of benzoic acid, and is characterized by its high boiling point, low melting point, and low volatility. The compound is soluble in most organic solvents and has a wide range of uses in biochemistry, pharmacology, and analytical chemistry.
科学的研究の応用
2-FCBA is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including drugs and other pharmaceuticals. It is also used as a catalyst in the synthesis of other organic compounds, and as a solvent in various chromatographic techniques. In addition, 2-FCBA is used in the synthesis of polymers, and as a reagent in the synthesis of dyes and pigments.
作用機序
2-FCBA is a weak acid, and its mechanism of action is based on its ability to donate protons to other molecules. When it reacts with a base, it forms a salt, which can then be used to catalyze a variety of reactions. For example, the reaction of 2-FCBA with an amine can result in the formation of an amide, which can then be used to synthesize other compounds.
Biochemical and Physiological Effects
2-FCBA has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to have a mild analgesic effect, and to reduce inflammation in animal models. In addition, it has been found to have anti-fungal, anti-bacterial, and anti-cancer properties.
実験室実験の利点と制限
2-FCBA has several advantages for use in laboratory experiments. It is relatively inexpensive, and is available in high purity. In addition, it is stable and can be stored for long periods of time without significant degradation. However, it can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
将来の方向性
In the future, 2-FCBA may be used in a variety of new applications. For example, it has potential for use in the synthesis of drugs to treat a variety of diseases. In addition, it may be used as a reagent in the synthesis of a variety of organic compounds, including dyes and pigments. Finally, it may be used in the synthesis of polymers, and as a catalyst in the synthesis of other organic compounds.
合成法
2-FCBA can be synthesized by several methods, including the reaction of 4-chlorobenzoic acid with urea in the presence of an acid catalyst. This reaction produces 2-FCBA in 95% purity. Other methods of synthesis include the reaction of 4-chlorobenzoic acid with a mixture of ammonium chloride and hydrochloric acid, and the reaction of 4-chlorobenzoic acid with a mixture of ammonium hydroxide and hydrochloric acid.
特性
IUPAC Name |
2-(3-carbamoyl-4-chlorophenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H2,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERAOZCUCJPJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691592 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Carbamoyl-4-chlorophenyl)-6-fluorobenzoic acid | |
CAS RN |
1262010-47-8 |
Source


|
| Record name | 3'-Carbamoyl-4'-chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














